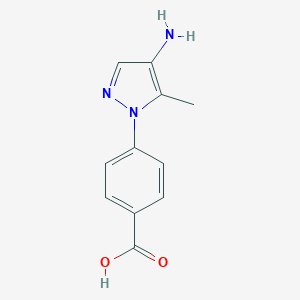

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El cloruro de acetilo, también conocido como cloruro de etanoilo, es un cloruro de acilo derivado del ácido acético. Es un líquido incoloro, corrosivo y volátil con la fórmula química CH₃COCl. El cloruro de acetilo se utiliza ampliamente en la síntesis orgánica, particularmente en la preparación de ésteres y amidas del ácido acético .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cloruro de acetilo se puede sintetizar a través de varios métodos:

Métodos de laboratorio: Se prepara comúnmente haciendo reaccionar ácido acético con agentes clorodeshidratantes como tricloruro de fósforo, pentacloruro de fósforo, cloruro de sulfurílico, fosgeno o cloruro de tionilo.

Producción industrial: A escala industrial, el cloruro de acetilo se produce mediante la reacción de anhídrido acético con cloruro de hidrógeno, lo que da como resultado una mezcla de cloruro de acetilo y ácido acético.

Análisis De Reacciones Químicas

El cloruro de acetilo experimenta varias reacciones químicas, que incluyen:

Hidrólisis: Reacciona con el agua para formar ácido acético y cloruro de hidrógeno.

Esterificación: Reacciona con alcoholes para formar ésteres y cloruro de hidrógeno.

Amidación: Reacciona con aminas para formar amidas y cloruro de hidrógeno.

Reacciones de sustitución: Implica la sustitución del átomo de cloro por otros nucleófilos

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen alcoholes, aminas y agua. Los principales productos que se forman a partir de estas reacciones son ésteres, amidas y ácido acético .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is recognized for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting inflammatory diseases and cancer.

Key Applications:

- Anti-inflammatory Agent: Research indicates that 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid may modulate enzymes involved in inflammatory pathways, suggesting its use in anti-inflammatory therapies.

- Pharmaceutical Synthesis: It serves as a building block for synthesizing various pharmaceutical compounds aimed at treating multiple diseases, including infectious diseases and cancer.

Synthetic Chemistry

The compound’s functional groups enable diverse chemical reactions, enhancing its utility in synthetic chemistry.

Chemical Reactivity:

- The carboxylic acid group can participate in esterification reactions.

- The amino group allows for acylation or coupling reactions.

- The pyrazole moiety facilitates nucleophilic substitutions and coordination with metal ions.

Synthetic Routes:

Several synthetic methods have been developed to produce this compound. These methods vary in efficiency based on reaction conditions such as temperature, solvent choice, and reaction time.

Biochemical Research

In biochemical research, this compound is utilized for interaction studies with various biological targets.

Binding Affinities:

Preliminary studies suggest that the compound may interact with specific enzymes, potentially influencing their activity and providing insights into its therapeutic potential.

Mecanismo De Acción

El mecanismo de acción del cloruro de acetilo implica su reactividad con los nucleófilos. El carbono carbonilo en el cloruro de acetilo es altamente electrófilo, lo que lo hace susceptible al ataque nucleofílico. Esto conduce a la formación de varios productos dependiendo del nucleófilo involucrado. Por ejemplo, la reacción con agua da como resultado la hidrólisis, formando ácido acético y cloruro de hidrógeno .

Comparación Con Compuestos Similares

El cloruro de acetilo se compara con otros cloruros de acilo como:

- Cloruro de propionilo (CH₃CH₂COCl)

- Cloruro de butirilo (CH₃CH₂CH₂COCl)

- Bromuro de acetilo (CH₃COBr)

Si bien estos compuestos comparten patrones de reactividad similares, el cloruro de acetilo es único debido a su uso generalizado en reacciones de acetilación y su estructura relativamente simple .

Actividad Biológica

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid, with the molecular formula C₁₁H₁₁N₃O₂, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted at the para position with a pyrazole ring, which is further substituted with an amino group and a methyl group. This unique structure contributes to its reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to modulate inflammatory pathways by interacting with enzymes involved in inflammation, which could lead to therapeutic applications in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

This compound has demonstrated anticancer properties in various studies. For instance, it has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), showing significant inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through pathways related to caspase-3 inhibition .

Antimicrobial Effects

The compound also exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have shown that it possesses a low minimum inhibitory concentration (MIC), indicating potent antibacterial effects. Its mechanism may involve broad-spectrum inhibition of bacterial macromolecular synthesis .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Caspase-3 Inhibition : Its structural similarity to known caspase inhibitors suggests it may induce apoptosis in cancer cells by modulating apoptotic pathways.

- Inflammatory Pathway Modulation : Interaction with enzymes involved in inflammatory responses may reduce inflammation and associated symptoms .

Case Studies

- Anti-inflammatory Study : A study involving LPS-induced inflammation in BV-2 cells demonstrated that derivatives of this compound significantly reduced microglial activation, suggesting potential for treating neuroinflammatory conditions .

- Anticancer Evaluation : In vitro assays showed that this compound effectively inhibited the growth of various cancer cell lines without significant toxicity to normal fibroblasts, highlighting its selective cytotoxicity towards cancer cells .

- Antimicrobial Assessment : In vivo studies confirmed the safety profile of the compound at therapeutic doses while demonstrating effective antibacterial action against resistant strains of bacteria .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid | C₁₁H₁₁N₃O₂ | Similar structure | Moderate anti-inflammatory |

| 4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride | C₁₁H₁₂ClN₃O₂ | Chloride substitution | Enhanced solubility; varied activity |

| 4-[5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid | C₁₇H₁₄ClN₃O₂ | Chlorinated derivative | Increased antimicrobial activity |

Propiedades

IUPAC Name |

4-(4-amino-5-methylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-10(12)6-13-14(7)9-4-2-8(3-5-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMHGYMGXPXYBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.